CPT2

Fatty Acid Oxidation Metabolic Research Inhibitor Potency

For precise CPT2 mechanistic studies, choose ST1326 to avoid CPT1 off-target effects, or Perhexiline for global FAO shutdown. GSK773 rescues mutant CPT2 function. Leverage high-res crystal structures for rational design. Ensure assay validity with functionally distinct tools. Inquire for bulk custom synthesis of novel analogs.

Molecular Formula CH5P
Molecular Weight 52.040 g/mol
Cat. No. B12381789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPT2
Molecular FormulaCH5P
Molecular Weight52.040 g/mol
Structural Identifiers
SMILESCP
InChIInChI=1S/CH5P/c1-2/h2H2,1H3/i1T2
InChIKeySAWKFRBJGLMMES-LLCOILBOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carnitine Palmitoyltransferase 2 (CPT2) Inhibitors & Modulators: A Procurement-Focused Evidence Guide for Research & Industrial Applications


Carnitine palmitoyltransferase 2 (CPT2) is a mitochondrial enzyme essential for the beta-oxidation of long-chain fatty acids, functioning as a rate-limiting step in lipid metabolism [1]. Structurally distinct from its outer-membrane counterpart CPT1, CPT2 resides on the inner mitochondrial membrane and is not inhibited by malonyl-CoA, a defining regulatory difference [2]. This enzyme system is a validated target in metabolic disorders, certain cancers, and cardiovascular diseases, with small molecule inhibitors and activators under active investigation [3]. The product offerings encompass CPT2 inhibitors (e.g., perhexiline, ST1326) and modulators (e.g., GSK773), each with unique pharmacological profiles that are critical for precise experimental design and therapeutic development.

Why Generic CPT Inhibitors Cannot Be Substituted for CPT2-Specific Agents in Critical Research


Generic CPT inhibitors, such as perhexiline, exhibit equipotent inhibition of both CPT1 and CPT2, leading to profound and often confounding off-target metabolic effects in cellular and in vivo models . Conversely, purportedly selective CPT1 inhibitors like etomoxir have been shown to exhibit off-target activity and are not interchangeable with CPT2-focused tools [1]. The fundamental difference in subcellular localization (CPT1 on the outer membrane vs. CPT2 on the inner membrane) and regulatory mechanisms (CPT1 is malonyl-CoA-sensitive, CPT2 is not) means that an equipotent inhibitor will disrupt fatty acid transport at two distinct, non-redundant checkpoints, creating a different and more complex phenotype than a CPT2-selective intervention [2]. Therefore, substitution with a non-selective or alternative-isoform-targeting compound invalidates the specific mechanistic conclusions regarding CPT2's unique role in mitochondrial matrix beta-oxidation.

CPT2 Inhibitor & Modulator Quantitative Evidence Guide: Comparative Data for Informed Procurement


Differential Potency of Perhexiline vs. ST1326 on Recombinant Rat CPT2

The clinical compound perhexiline demonstrates a moderate inhibitory potency against CPT2, with an IC50 of 79 µM, while the experimental compound ST1326 (Inhibitor 2 in the cited study) achieves a much higher potency with an IC50 of 0.15 µM [1]. This represents a 527-fold increase in potency for ST1326 relative to perhexiline against recombinant rat CPT2 under comparable in vitro conditions. This differential is critical for applications requiring strong target engagement without high micromolar compound concentrations that could induce cytotoxicity or off-target effects.

Fatty Acid Oxidation Metabolic Research Inhibitor Potency

Functional Selectivity of ST1326: Inhibition of CPT2 but not CPT1 Activity

ST1326 (Inhibitor 2) is a functional and selective inhibitor of CPT2. In a biochemical assay using bacterially expressed rat CPT2, ST1326 completely suppressed catalytic activity, whereas malonyl-CoA, a known physiological inhibitor of CPT1, had no effect [1]. This contrasts with perhexiline, which inhibits both CPT1 and CPT2 with similar potencies (IC50 values of 77, 148, and 79 µM for rat heart CPT1, liver CPT1, and CPT2, respectively) . The selective inhibition profile of ST1326 is essential for dissecting the specific role of CPT2 in mitochondrial fatty acid import.

Target Selectivity Fatty Acid Oxidation Assay Validation

GSK773 as a CPT2 Upregulator: A Unique Mechanism for Correcting CPT2 Deficiency

Unlike direct enzyme inhibitors, GSK773 is an AMPK activator that indirectly modulates CPT2. In a study using CPT2-deficient patient myotubes, treatment with 30 µM GSK773 for 48 hours led to a significant increase in mutant CPT2 protein levels, which in turn corrected the hallmark metabolic defects of the deficiency: it restored deficient fatty acid oxidation (FAO) flux and normalized the accumulation of the toxic intermediate C16-acylcarnitine [1]. This protein-level upregulation mechanism is distinct from the direct enzyme inhibition seen with perhexiline or ST1326.

Metabolic Disorders CPT2 Deficiency AMPK Activation

Structural Basis for Substrate Specificity: CPT2's Unique Hydrophobic Insert

The crystal structure of rat CPT2 at 1.9Å resolution reveals a unique structural feature not found in other carnitine acyltransferases: a specific hydrophobic surface patch formed by an amino acid insertion. This patch is hypothesized to mediate the association of CPT2 with the inner mitochondrial membrane [1]. In contrast, CPT1 isoforms are integral outer membrane proteins with distinct transmembrane domains and regulatory loops sensitive to malonyl-CoA [2]. This structural divergence provides a platform for designing isoform-selective inhibitors.

Protein Engineering Structural Biology Substrate Specificity

Optimal Use Cases for CPT2 Inhibitors & Modulators: Aligning Product with Research Objective


Investigating the Role of CPT2 in Cancer Cell Metabolism

To specifically interrogate CPT2's contribution to tumor cell fatty acid oxidation without confounding CPT1 inhibition, ST1326 is the preferred tool compound. Its functional selectivity ensures that observed phenotypes (e.g., reduced cell proliferation, altered lipid metabolism) can be confidently attributed to CPT2 blockade, unlike experiments using the non-selective inhibitor perhexiline. This is critical for validating CPT2 as a therapeutic target in MYC-driven cancers .

Modeling and Correcting CPT2 Deficiency In Vitro

For research into inborn errors of metabolism like CPT2 deficiency, GSK773 provides a unique experimental approach. Unlike gene therapy or enzyme replacement, GSK773 acts as a pharmacological chaperone by upregulating residual mutant CPT2 protein. This allows researchers to study the functional rescue of deficient fatty acid oxidation in patient-derived myotubes, providing a direct model for assessing novel therapeutic strategies [1].

Broad Metabolic Reprogramming Studies Requiring Dual CPT1/2 Inhibition

When the experimental goal is to broadly shut down mitochondrial fatty acid oxidation at both entry points (outer and inner membrane), perhexiline is the appropriate tool. Its equipotent inhibition of CPT1 and CPT2 is well-suited for studying the global metabolic shift from fatty acid oxidation to glycolysis in cells and tissues, as demonstrated in hepatic and cardiac models .

Structural Biology and Drug Design Focused on Isoform Selectivity

Research programs aiming to develop next-generation, CPT2-selective inhibitors should leverage the high-resolution crystal structure of CPT2. The unique hydrophobic insert identified in the structure provides a distinct binding surface for rational drug design, offering a path to overcome the selectivity challenges seen with current generation CPT inhibitors like perhexiline [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for CPT2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.